molecular formula C16H20N4O B2379451 N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide CAS No. 2418714-44-8

N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide

Katalognummer B2379451
CAS-Nummer: 2418714-44-8
Molekulargewicht: 284.363
InChI-Schlüssel: VADYKWPOUVEKIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA transaminase leads to an increase in GABA levels, resulting in anxiolytic, anticonvulsant, and analgesic effects. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Wirkmechanismus

CPP-115 is a potent and selective inhibitor of N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide transaminase, the enzyme responsible for the breakdown of N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide in the brain. By inhibiting N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide transaminase, CPP-115 leads to an increase in N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide levels, resulting in anxiolytic, anticonvulsant, and analgesic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide levels in the brain, leading to anxiolytic, anticonvulsant, and analgesic effects. It has also been shown to reduce cocaine self-administration in animal models, suggesting its potential use in the treatment of cocaine addiction.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using CPP-115 in lab experiments include its potency and selectivity as a N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide transaminase inhibitor, as well as its potential therapeutic applications in various neurological and psychiatric disorders. However, the limitations of using CPP-115 in lab experiments include its high cost and limited availability, as well as the need for specialized equipment and expertise for its synthesis and handling.

Zukünftige Richtungen

There are several potential future directions for the study of CPP-115, including:
1. Further investigation of its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and addiction.
2. Development of novel analogs of CPP-115 with improved potency, selectivity, and pharmacokinetic properties.
3. Investigation of the potential use of CPP-115 in combination with other drugs for the treatment of neurological and psychiatric disorders.
4. Investigation of the potential use of CPP-115 in the treatment of other disorders, such as pain and inflammation.
5. Investigation of the potential use of CPP-115 in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
In conclusion, CPP-115 is a potent and selective inhibitor of N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide transaminase, with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves increasing N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide levels in the brain, leading to anxiolytic, anticonvulsant, and analgesic effects. While there are limitations to its use in lab experiments, there are several potential future directions for its study, including the development of novel analogs and investigation of its potential use in combination with other drugs for the treatment of neurological and psychiatric disorders.

Synthesemethoden

CPP-115 can be synthesized using a multi-step process involving the reaction of 3-methyl-4-pyridinecarboxaldehyde with cyclopropylamine, followed by the addition of cyanogen bromide and piperidine-4-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. It has been shown to increase N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide levels in the brain, leading to anxiolytic, anticonvulsant, and analgesic effects. CPP-115 has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.

Eigenschaften

IUPAC Name

N-(1-cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-12-10-18-7-2-14(12)20-8-3-13(4-9-20)15(21)19-16(11-17)5-6-16/h2,7,10,13H,3-6,8-9H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADYKWPOUVEKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)N2CCC(CC2)C(=O)NC3(CC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.